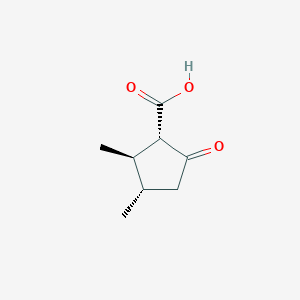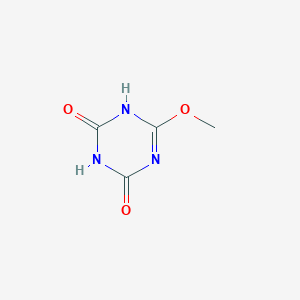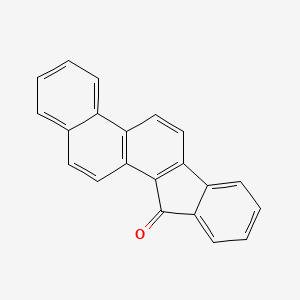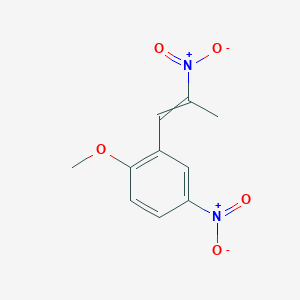
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of methoxy, nitro, and nitroprop-1-en-1-yl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene typically involves a multi-step process. One common method is the reaction of benzaldehyde derivatives with nitroalkenes in the presence of a basic catalyst, such as n-butylamine. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include basic catalysts for the Henry reaction, reducing agents like LAH, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene can be compared with similar compounds such as:
- 1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-2-nitro-3-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-4-(2-methylprop-1-en-1-yl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of methoxy and nitro groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
922502-83-8 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
1-methoxy-4-nitro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10N2O5/c1-7(11(13)14)5-8-6-9(12(15)16)3-4-10(8)17-2/h3-6H,1-2H3 |
InChI-Schlüssel |
DDPIFAPUSYBWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


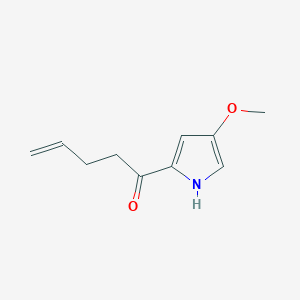
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
